molecular formula C25H29N3O3 B11242421 {N}-[4-(aminocarbonyl)phenyl]-2'-isobutyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

{N}-[4-(aminocarbonyl)phenyl]-2'-isobutyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11242421
M. Wt: 419.5 g/mol
InChI Key: ABTJBATWUOUEBB-UHFFFAOYSA-N
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Description

{N}-[4-(aminocarbonyl)phenyl]-2’-isobutyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. The presence of multiple functional groups, including an amide, a carbonyl, and an amine, makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {N}-[4-(aminocarbonyl)phenyl]-2’-isobutyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the isoquinoline core, followed by the introduction of the spirocyclopentane ring. The final steps involve the functionalization of the phenyl ring with an aminocarbonyl group and the attachment of the isobutyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and carbonyl groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro compound, while reduction could produce an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s functional groups make it a candidate for studying enzyme interactions and protein binding. It could be used to design inhibitors or activators for specific biological pathways.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Its ability to interact with various biological targets makes it a promising candidate for therapeutic agents.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for {N}-[4-(aminocarbonyl)phenyl]-2’-isobutyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **{N}-[4-(aminocarbonyl)phenyl]-4-[2-[1-[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-benzamide
  • **{N}-[4-(aminocarbonyl)phenyl]-1-benzofuran-2-carboxamide

Uniqueness

The uniqueness of {N}-[4-(aminocarbonyl)phenyl]-2’-isobutyl-1’-oxo-1’,4’-dihydro-2’{H}-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its spiro structure and the combination of functional groups. This makes it more versatile in chemical reactions and potentially more effective in its applications compared to similar compounds.

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C25H29N3O3/c1-16(2)15-28-24(31)20-8-4-3-7-19(20)21(25(28)13-5-6-14-25)23(30)27-18-11-9-17(10-12-18)22(26)29/h3-4,7-12,16,21H,5-6,13-15H2,1-2H3,(H2,26,29)(H,27,30)

InChI Key

ABTJBATWUOUEBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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